REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5](=[O:8])[CH2:6]Cl.[C:13]([OH:16])(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:6][C:5]([C:4]1[CH:9]=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=1)=[O:8])(=[O:15])[CH3:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(CCl)=O)C=CC1Cl
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)(=O)OCC(=O)C1=CC(=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |